molecular formula C12H6F3N3O4 B13723963 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

Cat. No.: B13723963
M. Wt: 313.19 g/mol
InChI Key: MGWQNQWECFHSEZ-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to a phenyl ring.

    Pyrimidine Formation: Cyclization reactions to form the pyrimidine ring.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The trifluoromethyl group can participate in various substitution reactions.

    Substitution: The carboxylic acid group can be esterified or amidated.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Ester and Amide Derivatives: From substitution reactions involving the carboxylic acid group.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Industry

    Agrochemicals: Used in the development of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitrophenyl group can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Nitrophenyl)-6-methylpyrimidine-2-carboxylic acid
  • 4-(3-Nitrophenyl)-6-chloropyrimidine-2-carboxylic acid

Uniqueness

The presence of the trifluoromethyl group in 4-(3-Nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid imparts unique chemical properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.

Properties

Molecular Formula

C12H6F3N3O4

Molecular Weight

313.19 g/mol

IUPAC Name

4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C12H6F3N3O4/c13-12(14,15)9-5-8(16-10(17-9)11(19)20)6-2-1-3-7(4-6)18(21)22/h1-5H,(H,19,20)

InChI Key

MGWQNQWECFHSEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

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